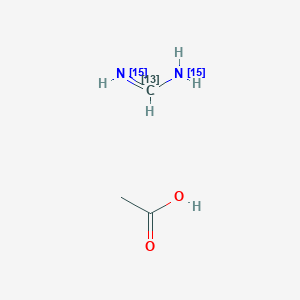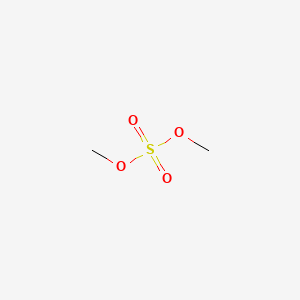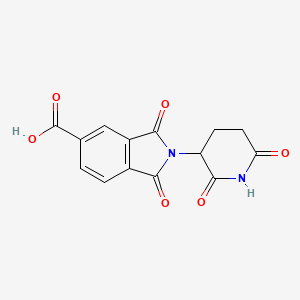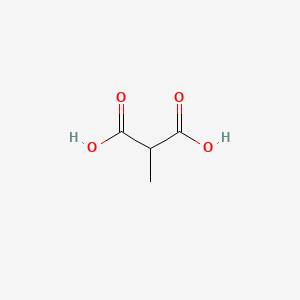
Methylmalonic acid
Overview
Description
Methylmalonic acid is a dicarboxylic acid with the chemical formula C4H6O4. It is a derivative of malonic acid, where one of the hydrogen atoms is replaced by a methyl group. This compound is an important intermediate in the metabolism of certain amino acids and fatty acids. It is also known for its role in diagnosing vitamin B12 deficiency, as elevated levels of this compound in the blood or urine can indicate a deficiency in this essential vitamin .
Mechanism of Action
Target of Action
Methylmalonic acid (MMA) primarily targets the Methylmalonyl-CoA carboxyltransferase 12S subunit . This enzyme is involved in the metabolism of fat and protein .
Mode of Action
MMA is a by-product of certain metabolic processes, including the metabolism of essential amino acids such as methionine, valine, threonine, and isoleucine . It is a malonic acid derivative and plays a vital role as an intermediate in these metabolic processes . Abnormalities in MMA metabolism lead to a condition known as methylmalonic aciduria . This metabolic disease is attributed to a block in the enzymatic conversion of methylmalonyl CoA to succinyl CoA .
Biochemical Pathways
MMA is synthesized from propionyl-CoA, which is generated from the breakdown of propiogenic amino acids (valine, isoleucine, methionine, threonine), nucleic acids (thymidine, uracil), and in the terminal reaction of odd-chain fatty acids oxidation . The coenzyme A linked form of MMA, Methylmalonyl-CoA, is converted into succinyl-CoA by methylmalonyl-CoA mutase, in a reaction that requires vitamin B12 (in the form of adenosylcobalamin) as a cofactor . This allows it to enter the Krebs cycle, making it part of one of the anaplerotic reactions .
Pharmacokinetics
The pharmacokinetics of MMA are closely tied to the metabolism of vitamin B12 and renal function . After ingestion, vitamin B12 is released by carrier proteins and binds to haptocorrin, which is produced by the salivary glands . In the duodenum, haptocorrin is degraded, and vitamin B12 then binds to intrinsic factor (IF), which is produced by gastric parietal cells . The vitamin B12-IF complex enters enterocytes of the distal ileum via receptor-mediated endocytosis . Vitamin B12 is then released from the lysosome into the blood, where it is bound to transcobalamin . From the blood, vitamin B12-transcobalamin enters cells via the transcobalamin receptor .
Result of Action
Elevation of MMA in the blood and/or urine, a condition known as methylmalonic acidemia (MMA), may occur due to a defect in the metabolism of methylmalonyl-coenzyme A (CoA) or cobalamin (vitamin B12), which are inborn errors of metabolism that are classified as organic acidemias . This may also be caused by dietary vitamin B12 deficiency . MMA is associated with an increased risk for mortality, independent of vitamin B12, eGFR, and sex .
Action Environment
Environmental factors such as diet, stress, and the presence of certain diseases can influence the action, efficacy, and stability of MMA .
Biochemical Analysis
Biochemical Properties
Methylmalonic acid plays a crucial role in biochemical reactions, particularly in the conversion of methylmalonyl-CoA to succinyl-CoA, a reaction catalyzed by the enzyme methylmalonyl-CoA mutase. This reaction requires vitamin B12 (in the form of adenosylcobalamin) as a cofactor . This compound interacts with various biomolecules, including enzymes like methylmalonyl-CoA mutase and proteins involved in the Krebs cycle. The interaction between this compound and these biomolecules is essential for the proper functioning of metabolic pathways .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Elevated levels of this compound can lead to cellular dysfunction, particularly in cells that rely heavily on mitochondrial function. For example, this compound has been shown to induce metabolic abnormalities and mitochondrial dysfunction in CD8+ T cells, leading to immune dysregulation . Additionally, this compound can affect the production of reactive oxygen species, further impacting cellular health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can inhibit the activity of certain enzymes, such as those involved in the Krebs cycle, by competing with their natural substrates . This compound can also bind to proteins and alter their function, leading to changes in gene expression and cellular metabolism. For instance, this compound has been shown to activate reactive oxygen species-dependent pathways, contributing to cellular damage and dysfunction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound can be stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function . In vitro and in vivo studies have demonstrated that prolonged exposure to elevated levels of this compound can lead to chronic cellular dysfunction and metabolic disturbances .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of this compound may have minimal impact, while higher doses can lead to significant metabolic disturbances and toxicity . In mouse models of methylmalonic acidemia, high doses of this compound have been shown to induce severe metabolic decompensation and increased mortality . These studies highlight the importance of dosage in determining the effects of this compound on cellular and organismal health.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the catabolism of branched-chain amino acids, odd-chain fatty acids, and cholesterol. It is converted to methylmalonyl-CoA, which is then converted to succinyl-CoA by methylmalonyl-CoA mutase . This conversion is essential for the proper functioning of the Krebs cycle and energy production. This compound can also affect metabolic flux and metabolite levels, leading to metabolic imbalances .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be transported across cell membranes by specific transporters and can bind to proteins that facilitate its distribution within the cell . The localization and accumulation of this compound within cells can affect its activity and function, influencing cellular metabolism and health .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the mitochondria, where it participates in metabolic reactions . The targeting of this compound to specific cellular compartments is mediated by targeting signals and post-translational modifications that direct it to the mitochondria . This localization is essential for its role in energy production and metabolic regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylmalonic acid can be synthesized through various methods. One common approach involves the alkylation of malonic acid with methyl iodide in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:
CH2(COOH)2+CH3I→CH3CH(COOH)2+NaI
Industrial Production Methods: In industrial settings, this compound is often produced through the fermentation of propionic acid by certain bacteria. This method involves the conversion of propionyl-CoA to methylmalonyl-CoA, which is then hydrolyzed to produce this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form malonic acid and carbon dioxide.
Reduction: It can be reduced to form methylmalonate esters.
Substitution: The carboxyl groups in this compound can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium ethoxide.
Major Products:
Oxidation: Malonic acid and carbon dioxide.
Reduction: Methylmalonate esters.
Substitution: Various alkylated derivatives of this compound.
Scientific Research Applications
Methylmalonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a standard in analytical chemistry.
Biology: this compound is studied for its role in metabolic pathways, particularly in the metabolism of amino acids and fatty acids.
Comparison with Similar Compounds
Malonic Acid: Lacks the methyl group present in methylmalonic acid.
Succinic Acid: An isomer of this compound with a different arrangement of atoms.
Propionic Acid: A precursor in the biosynthesis of this compound.
Uniqueness: this compound’s role as a biomarker for vitamin B12 deficiency and its involvement in specific metabolic pathways make it unique among dicarboxylic acids .
Properties
IUPAC Name |
2-methylpropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c1-2(3(5)6)4(7)8/h2H,1H3,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYVHBGGAOATLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199549 | |
| Record name | Methylmalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methylmalonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000202 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
679.0 mg/mL | |
| Record name | Methylmalonic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04183 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methylmalonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000202 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
516-05-2, 1215348-94-9 | |
| Record name | Methylmalonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=516-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylmalonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylmalonic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04183 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methylmalonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25201 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylmalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylmalonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.473 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1215348-94-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLMALONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LL8S712J7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methylmalonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000202 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
135 °C | |
| Record name | Methylmalonic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04183 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methylmalonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000202 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



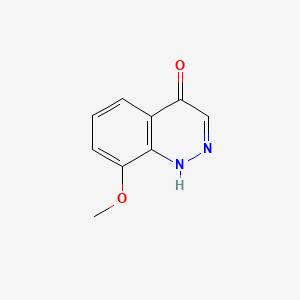
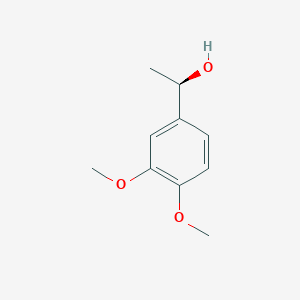
![N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3418169.png)
![7-bromo-3H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B3418176.png)
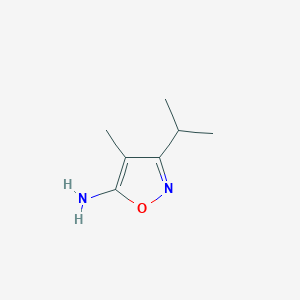


![rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B3418196.png)

